1,3,3-Trimethyl-2-(formylmethylene)indoline
Description
Significance of Indoline (B122111) Core Structures in Synthetic Chemistry
The indoline scaffold, characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring system, represents a privileged structure in the field of organic chemistry. news-medical.netsciencedaily.com These nitrogen-containing heterocyclic compounds are frequently occurring core structures in a vast array of alkaloid natural products and pharmacologically active molecules. researchgate.netscispace.com The unique structural and electronic properties of the indoline nucleus allow it to serve as a versatile backbone for the synthesis of a wide variety of drugs, with numerous U.S. Food and Drug Administration-approved medications for conditions like migraines and hypertension containing this moiety. sciencedaily.com
In synthetic chemistry, the development of novel and efficient methods for constructing and functionalizing the indoline core has been a major focus of research. researchgate.net Its derivatives are recognized as crucial building blocks for creating structurally diverse molecules, enabling the exploration of new chemical space in drug discovery and materials science. news-medical.netsciencedaily.com The ability of the indoline framework to mimic peptide structures and bind reversibly to enzymes contributes to its significance in medicinal chemistry. scispace.com Consequently, indoline derivatives are pivotal in the development of compounds with a wide range of biological activities, including anticarcinogenic and antiviral properties. scispace.com
Overview of 1,3,3-Trimethyl-2-(formylmethylene)indoline as a Key Synthon and Reactive Intermediate
Among the many indoline derivatives, this compound, also widely known as Fischer's Aldehyde, stands out as a particularly valuable compound. cymitquimica.comunilongindustry.com It is an α,β-unsaturated aldehyde that serves as a crucial intermediate and synthon in various synthetic applications. chemicalbook.com Its structure incorporates the stable 1,3,3-trimethylindoline moiety attached to a reactive formylmethylene group, making it a versatile building block for constructing more complex molecules. marquessilvaneves.com
The compound's utility is most prominently demonstrated in the synthesis of dyes. It is a key precursor for producing cationic dyes, such as Cationic Yellow X-8GL, and other specialized dyes like cyanine (B1664457) and hemicyanine dyes used in the textile industry. unilongindustry.comchemicalbook.comsincerechemical.com Specifically, it is used to prepare 1,3,3-trimethyl-2-anilino-vinyl-3-H-indolium salts, which are important dye intermediates. unilongindustry.comchemicalbook.com Beyond dyes, its structural features make it a valuable component in the development of photopolymer holographic recording materials and other complex organic frameworks for medicinal chemistry and advanced material science. chemicalbook.commarquessilvaneves.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 84-83-3 |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde |
| Melting Point | 112-116 °C |
| Appearance | Solid |
This table is interactive and can be sorted by clicking on the column headers.
The reactivity of this compound is centered on its α,β-unsaturated aldehyde functionality. This system provides two primary sites for chemical reactions: the aldehyde carbonyl group and the electrophilic β-carbon of the double bond. This dual reactivity allows it to participate in a wide range of transformations, solidifying its role as a key synthon for introducing the indoline moiety into larger, more complex molecular architectures.
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECACVNILMTRD-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84-83-3 | |
| Record name | Tribasenaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3,3 Trimethyl 2 Formylmethylene Indoline
Historical and Contemporary Synthetic Routes for 1,3,3-Trimethyl-2-(formylmethylene)indoline
The synthesis of this compound, also known as Fischer's Aldehyde, is primarily achieved through a two-step process. The first step involves the synthesis of its direct precursor, 1,3,3-trimethyl-2-methyleneindoline, commonly referred to as Fischer's Base. The second and final step is the formylation of Fischer's Base to yield the target aldehyde.
Precursor Chemistry: Synthesis of 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)
Fischer's Base is a crucial intermediate whose efficient synthesis is paramount for the production of the final aldehyde product. chemicalbook.com
Established Preparation Techniques for 1,3,3-Trimethyl-2-methyleneindoline
There are two primary established techniques for the preparation of Fischer's Base:
The Fischer Indole (B1671886) Synthesis: This is the classical and most widely used method. byjus.com It involves the reaction of phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) under acidic conditions. nih.gov The choice of acid catalyst is important, with options including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid, as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgtestbook.com The reaction can often be performed as a one-pot synthesis, where an equimolar mixture of the aryl hydrazine (B178648) and the ketone are subjected to indolization conditions without the need to isolate the intermediate hydrazone. byjus.com
N-Alkylation of 2,3,3-Trimethylindolenine (B142774): An alternative route involves the N-alkylation of the pre-formed 2,3,3-trimethylindolenine ring system. This is typically achieved using a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. google.com For instance, reacting 2,3,3-trimethylindolenine with dimethyl sulfate and a base like sodium bicarbonate can produce Fischer's Base with high yields. google.com
| Method | Reactants | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, 3-Methyl-2-butanone | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | Heating under reflux for several hours. testbook.com |
| N-Alkylation | 2,3,3-Trimethylindolenine | Dimethyl sulfate, Base (e.g., NaHCO₃) | Heating (e.g., 60-65°C) for several hours. google.com |
Mechanistic Considerations in 1,3,3-Trimethyl-2-methyleneindoline Formation
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process: wikipedia.org
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of phenylhydrazine and 3-methyl-2-butanone to form a phenylhydrazone intermediate.
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine form. byjus.comwikipedia.org
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a key irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement. This electrocyclic reaction breaks the weak N-N bond and forms a new C-C bond, resulting in a di-imine intermediate. byjus.comwikipedia.org
Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization where the nucleophilic amine attacks an imine carbon. This is followed by the acid-catalyzed elimination of an ammonia (B1221849) molecule to form the stable, aromatic indole ring system, which then rearranges to the final 2,3,3-trimethylindolenine product. byjus.comwikipedia.org Subsequent N-methylation (if not already performed in the reaction sequence) and rearrangement yields the exocyclic methylene (B1212753) group of Fischer's Base.
Conversion of 1,3,3-Trimethyl-2-methyleneindoline to this compound
The conversion of Fischer's Base to Fischer's Aldehyde is accomplished via the Vilsmeier-Haack reaction. chemistrysteps.comnrochemistry.com This reaction introduces a formyl group (-CHO) onto an electron-rich substrate.
The process involves two key stages:
Formation of the Vilsmeier Reagent: The active formylating agent, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.org
Electrophilic Attack and Hydrolysis: Fischer's Base, which contains an electron-rich exocyclic double bond (an enamine system), acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. chemistrysteps.comnrochemistry.com This forms a new C-C bond and results in an intermediate iminium salt. This salt is stable until it is hydrolyzed during the aqueous workup phase of the reaction. The hydrolysis step replaces the iminium group with a carbonyl group, yielding the final product, this compound. wikipedia.org
Optimization Strategies in Synthetic Procedures and Yield Enhancement
Optimizing the synthesis of this compound involves careful control of the reaction conditions in both the formation of Fischer's Base and the subsequent Vilsmeier-Haack formylation.
For the Fischer Indole Synthesis:
Catalyst Choice: The selection of the acid catalyst can significantly impact reaction rate and yield. The optimal catalyst often depends on the specific substrates and desired reaction conditions. nih.gov
Temperature Control: The reaction typically requires elevated temperatures to proceed efficiently. organic-chemistry.org However, excessive heat can lead to side reactions and the formation of impurities or dimers. researchgate.net Microwave-assisted heating has been explored as a method to improve yields and reduce reaction times. researchgate.net
Purification: The crude product often requires purification by distillation under vacuum or column chromatography to remove impurities and unreacted starting materials. testbook.comgoogle.com
For the Vilsmeier-Haack Reaction:
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (DMF and POCl₃) is a critical parameter that must be controlled to prevent side reactions, such as di-formylation, and to ensure complete conversion of the starting material.
Temperature: The initial formation of the Vilsmeier reagent is typically carried out at low temperatures (e.g., in an ice bath) to control the exothermic reaction. researchgate.net The subsequent reaction with Fischer's Base may be conducted at room temperature or with gentle heating, depending on the reactivity of the substrate. ijpcbs.com
Solvent: A variety of solvents can be used, including chloroform, methylene chloride, and toluene. In many cases, an excess of DMF can serve as both the reagent and the solvent. ijpcbs.com
Workup: The hydrolysis of the intermediate iminium salt is a crucial final step. The reaction is typically quenched by adding the reaction mixture to a cold aqueous base solution (e.g., sodium acetate (B1210297) or sodium hydroxide) to facilitate the formation of the aldehyde and neutralize the acidic components. nrochemistry.com
| Parameter | Typical Conditions/Reagents | Purpose/Consideration |
|---|---|---|
| Formylating Agent | DMF / POCl₃ | In situ generation of the electrophilic Vilsmeier reagent. nrochemistry.com |
| Temperature | 0°C for reagent formation; Room temp. to 60-80°C for reaction. ijpcbs.comnrochemistry.com | Control of exothermicity and reaction rate. |
| Solvent | DMF, Chloroform, Methylene Chloride | Provides a medium for the reaction; excess DMF can act as solvent. ijpcbs.com |
| Workup | Aqueous base (e.g., NaOAc, NaOH) | Hydrolyzes the intermediate iminium salt to the final aldehyde. nrochemistry.com |
Reactivity and Mechanistic Investigations of 1,3,3 Trimethyl 2 Formylmethylene Indoline
Aldehyde Reactivity: Condensation and Addition Reactions
The formyl group, being part of a conjugated system, is a prime site for nucleophilic attack and condensation reactions. Its reactivity is fundamental to the construction of larger, more complex molecules. A prominent example of this is the Knoevenagel condensation. chemtube3d.com
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine like piperidine (B6355638). chemtube3d.comrsc.org The active methylene compound, characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), is readily deprotonated to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 1,3,3-Trimethyl-2-(formylmethylene)indoline. The subsequent elimination of a water molecule yields a new carbon-carbon double bond. chemtube3d.com
This reaction is particularly significant in the synthesis of cyanine (B1664457) dyes. In these syntheses, the aldehyde group of this compound or a related hemicyanine intermediate condenses with a nucleophilic species, such as a quaternized indolenine salt containing an active methyl group. rsc.orgnih.gov The reaction extends the conjugated π-system, which is the chromophore responsible for the strong light absorption properties of these dyes. quimicaorganica.org
Ylide Reactivity: Wittig-Type Transformations
While the compound itself does not function as an ylide, its aldehyde group is an excellent substrate for Wittig-type transformations. The Wittig reaction is a powerful method for alkene synthesis, providing precise control over the location of the newly formed double bond. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. sigmaaldrich.com
Formation of Carbon-Carbon Double Bonds via Wittig Reaction
The Wittig reaction begins with the nucleophilic attack of the carbanionic center of the phosphorus ylide on the electrophilic carbonyl carbon of this compound. sigmaaldrich.com This initial step forms a dipolar, charge-separated intermediate known as a betaine (B1666868). The betaine rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.
The driving force for the reaction is the subsequent decomposition of the oxaphosphetane, which is an irreversible and exothermic process. sigmaaldrich.com It fragments to yield the desired alkene and a highly stable triphenylphosphine (B44618) oxide molecule. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the substituents on the ylide. Non-stabilized ylides typically result in (Z)-alkenes, whereas stabilized ylides (containing electron-withdrawing groups) predominantly yield (E)-alkenes. Through this reaction, the aldehyde functionality of this compound can be converted into a variety of substituted vinyl groups.
Nucleophilic and Electrophilic Reactions Involving the Indoline (B122111) Moiety
Electrophilic aromatic substitution is a characteristic reaction of indoles, typically occurring at the C3 position. In the case of this compound, the C2 and C3 positions are already substituted. However, the benzene (B151609) ring of the indoline moiety remains available for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern will be directed by the activating, electron-donating nature of the fused pyrroline (B1223166) ring.
Conversely, the conjugated system presents sites for nucleophilic attack. Besides the primary reaction site at the aldehyde carbon, nucleophiles can also attack the β-carbon of the formylmethylene group in a conjugate (Michael-type) addition. The indoline nitrogen, while part of the aromatic system, can also exhibit nucleophilicity in certain reactions. Furthermore, dearomative nucleophilic addition to the indole (B1671886) ring itself can occur under specific conditions, such as photochemical activation, leading to the formation of 2-substituted indolines.
Ring-Chain Isomerism of this compound Derivatives (e.g., Oxime)
Ring-chain tautomerism is an isomeric equilibrium between an open-chain structure and a cyclic form. This phenomenon is common in molecules that possess two reactive functional groups capable of intramolecular reaction. For derivatives of this compound, such as its oxime, the potential for this type of isomerism exists.
An oxime is formed by the condensation of the aldehyde with hydroxylamine. wikipedia.org The resulting derivative contains a C=N-OH group. While direct evidence for ring-chain tautomerism in the oxime of this compound is not prominently documented, related systems demonstrate the underlying principles. For instance, the reaction of aldehydes with amino alcohols can lead to an equilibrium between an open-chain Schiff base and a cyclic oxazolidine.
In the case of the oxime, an intramolecular cyclization could theoretically occur if a suitable nucleophile on the indoline ring were positioned to attack the carbon of the C=N bond, or if the oxime's hydroxyl group were to attack an electrophilic center on the ring. More commonly, oxime derivatives can undergo intramolecular cyclization reactions under specific conditions to form stable heterocyclic rings, such as nitrones or pyrrolines, rather than existing in a simple equilibrium. rsc.orgnih.gov
Reaction Mechanisms with Specific Reagents and Substrates
The specific reactivity of this compound is best illustrated by its reaction with particular substrates, which often proceeds via well-defined mechanistic pathways.
Formation of Schiff Bases with Diaminomaleonitrile (B72808)
A notable reaction is the formation of a Schiff base with diaminomaleonitrile. A Schiff base is a compound containing a carbon-nitrogen double bond (imine) formed by the condensation of a primary amine with an aldehyde or ketone.
The reaction between this compound and diaminomaleonitrile proceeds via nucleophilic attack of one of the amino groups of diaminomaleonitrile on the aldehyde's carbonyl carbon. This is followed by the elimination of a water molecule to form the imine linkage (C=N). Research has shown that this reaction can be carried out efficiently by refluxing the reactants in ethanol. The resulting product, 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, has been isolated and its structure confirmed by crystallographic analysis. The measured C=N bond length of 1.2953(18) Å confirms the formation of the Schiff base.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₇N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4347(9) |
| b (Å) | 15.6392(15) |
| c (Å) | 11.0939(11) |
| β (°) | 100.215(2) |
| Volume (ų) | 1611.0(3) |
In the solid state, the molecules of this Schiff base are linked by intermolecular N–H···N hydrogen bonds, forming a chain structure. This demonstrates a clear and well-characterized example of the aldehyde reactivity of this compound.
Cyclocondensation Reactions in Spiropyran Synthesis
The cyclocondensation of this compound, also known as Fischer's aldehyde, with various phenolic compounds, particularly o-hydroxy aromatic aldehydes, represents a significant pathway for the synthesis of indoline spiropyrans. researchgate.netencyclopedia.pub This method is a variation of the more common synthesis which utilizes Fischer's base (1,3,3-trimethyl-2-methyleneindoline) and its salts. encyclopedia.pubmdpi.com While used less frequently, the condensation involving formyl-Fischer's base derivatives with substituted phenols is a key strategy for accessing specific spiropyran structures. researchgate.netmdpi.com
The fundamental reaction involves the condensation of the active methylene group in the indoline precursor with the aldehyde group of a salicylaldehyde (B1680747) derivative, or in this case, the condensation of the formyl group of this compound with the hydroxyl and aromatic C-H group of a substituted phenol. researchgate.netwikipedia.org The reaction is typically carried out by heating the reactants in an organic solvent. mdpi.comwikipedia.org The choice of solvent and the presence of a basic catalyst, such as piperidine or pyridine (B92270), can influence the reaction outcome and yield. encyclopedia.pubwikipedia.org
The general mechanism proceeds via an initial Knoevenagel-type condensation, followed by an intramolecular cyclization (addition of the phenolic hydroxyl group to the newly formed double bond) and subsequent dehydration to form the final spirocyclic pyran ring. This process results in the characteristic spiro-linkage at the 2-position of the indoline ring. researchgate.net
Detailed research has demonstrated the utility of this reaction for creating spiropyrans with specific functionalities. For instance, the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline (B16629) (a related precursor) with various salicylaldehyde derivatives has been used to synthesize a range of 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives containing both nitro and formyl groups. semanticscholar.orgresearchgate.net These modifications are crucial as the substituents on both the indoline and the chromene moieties significantly influence the photochromic, thermochromic, and solvatochromic properties of the resulting spiropyran molecule. encyclopedia.pubresearchgate.net
The table below summarizes examples of spiropyrans synthesized via cyclocondensation reactions involving indoline precursors and substituted aldehydes/phenols, illustrating the versatility of this synthetic approach.
| Indoline Precursor | Phenolic Reactant | Reaction Conditions | Resulting Spiropyran Class | Reference |
|---|---|---|---|---|
| 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | Salicylaldehyde | Heating in methanol | 5′-Methoxy-substituted indoline spiropyran | mdpi.com |
| 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | 2-Hydroxynaphthaldehyde | Heating in methanol | 5′-Methoxy-substituted indoline spironaphthopyran | mdpi.com |
| 5-Acetyl-1,3,3-trimethyl-2-methyleneindoline | 3-Substituted-5-nitro-salicylaldehyde | Not specified | 5′-Acetyl-6-nitro-substituted spiropyran | mdpi.com |
| 1,3,3-Trimethyl-2-methylene-5-nitroindoline | Substituted salicylaldehydes | Not specified | Formyl- and nitro-containing spiropyrans | semanticscholar.orgresearchgate.net |
| 1,2,3,3-Tetramethyl-3H-indolium salts | o-Hydroxy aromatic aldehydes | Boiling in pyridine or piperidine | Indoline spiropyrans | wikipedia.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,3 Trimethyl 2 Formylmethylene Indoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone for the structural elucidation of 1,3,3-trimethyl-2-(formylmethylene)indoline, offering precise information about the proton and carbon environments within the molecule.
The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 7.0-7.5 ppm. The two protons of the vinyl group (-CH=CH-O) would likely show distinct chemical shifts due to their different electronic environments and coupling to each other, with the aldehydic proton appearing significantly downfield (around δ 9.0-10.0 ppm) due to the deshielding effect of the carbonyl group. The N-methyl protons would present as a singlet around δ 3.0-3.5 ppm, while the gem-dimethyl protons at the C3 position would also yield a characteristic singlet, typically further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Vinylic-H (α to C=O) | 5.5 - 6.0 | Doublet |
| Aldehydic-H | 9.0 - 10.0 | Doublet |
| N-CH₃ | 3.0 - 3.5 | Singlet |
| C(CH₃)₂ | 1.2 - 1.5 | Singlet |
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the most downfield signal would be the aldehydic carbonyl carbon, expected in the δ 190-200 ppm region. The carbons of the indoline (B122111) aromatic ring would resonate between δ 110-150 ppm. The two vinylic carbons would have distinct shifts, and the quaternary C2 and C3 carbons of the indoline ring would also be identifiable. The methyl carbons (N-CH₃ and C(CH₃)₂) would appear in the upfield region of the spectrum. Analysis of related indoline derivatives supports these predicted ranges rsc.org.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 190 - 200 |
| C=C (Vinyl) | 100 - 150 |
| Aromatic-C | 110 - 150 |
| C2 (Indoline) | 160 - 170 |
| C3 (Indoline) | 40 - 50 |
| N-CH₃ | 30 - 35 |
| C(CH₃)₂ | 25 - 30 |
Infrared (IR) Spectroscopic Studies for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule. The most prominent absorption band for this compound would be the strong C=O stretching vibration of the α,β-unsaturated aldehyde, typically observed in the range of 1685-1665 cm⁻¹. The C=C stretching of the conjugated system would appear around 1640-1620 cm⁻¹. Other characteristic bands would include C-H stretches for the aromatic and aliphatic groups, and C-N stretching vibrations associated with the indoline ring. For comparison, a different aldehyde compound showed a characteristic C=O stretch at 1706 cm⁻¹ rsc.org.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1685 - 1665 | Strong |
| C=C Stretch (Alkene) | 1640 - 1620 | Medium |
| C=C Stretch (Aromatic) | ~1600, ~1475 | Medium-Weak |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C-N Stretch | 1360 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Patterns
Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₃H₁₅NO and a molecular weight of approximately 201.26 g/mol chemsrc.comcymitquimica.comsielc.com.
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 201 would be observed. A primary fragmentation pathway for indoline derivatives involves the loss of a methyl group from the gem-dimethyl C3 position to form a stable indolenium cation, which would result in a prominent peak at m/z 186 (M-15). Further fragmentation could involve the loss of the formyl group (-CHO) or other characteristic cleavages of the indoline ring system. The study of tryptamine (B22526) fragmentation, which shares the indole (B1671886) core, often shows cleavage at the Cα-Cβ bond, suggesting that cleavage adjacent to the ring system is a favorable process researchgate.net.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 201 | [C₁₃H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 186 | [M - CH₃]⁺ | Loss of a methyl radical |
| 172 | [M - CHO]⁺ | Loss of the formyl radical |
| 158 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 186 fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Probes and Photochromism
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extended π-conjugation system, encompassing the indoline nucleus and the formylmethylene group, is expected to result in strong absorption in the UV-A or near-visible region. This chromophore is the basis for the photochromic properties of many spiropyran derivatives synthesized from Fischer's aldehyde researchgate.net. For instance, a spiropyran derivative exhibits absorption maxima at 205, 222, 248, 297, and 330 nm in its closed form. researchgate.net. Upon UV irradiation, it isomerizes to the open merocyanine (B1260669) form, which displays a strong absorption band in the visible region at 592 nm, resulting in a dramatic color change researchgate.net. This highlights the role of the indoline moiety as a potent electron donor in molecular photoswitches.
Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography of Derivatives)
While the crystal structure of this compound itself is not described in the searched literature, X-ray crystallography of its derivatives provides invaluable, high-resolution structural data. A notable example is the crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, a Schiff base formed directly from Fischer's aldehyde researchgate.net.
The analysis of this derivative confirms the core geometry of the 1,3,3-trimethylindoline unit. The indoline ring system is largely planar, and the bond lengths and angles are within expected ranges. The C13–N2 bond length of 1.2953(18) Å in the derivative confirms the formation of the C=N double bond from the aldehyde researchgate.net. Such studies on derivatives are crucial for confirming the connectivity and stereochemistry of products derived from Fischer's aldehyde and for understanding the solid-state packing and intermolecular interactions that can influence material properties researchgate.net.
Table 5: Selected Crystallographic Data for a Derivative of this compound
| Parameter | Value | Reference |
| Compound | 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile | researchgate.net |
| Formula | C₁₇H₁₇N₅ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.4347(9) | researchgate.net |
| b (Å) | 15.6392(15) | researchgate.net |
| c (Å) | 11.0939(11) | researchgate.net |
| β (°) | 100.215(2) | researchgate.net |
| V (ų) | 1611.0(3) | researchgate.net |
Computational Chemistry and Theoretical Studies of 1,3,3 Trimethyl 2 Formylmethylene Indoline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1,3,3-Trimethyl-2-(formylmethylene)indoline. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry and electronic properties. researchgate.net These calculations can elucidate the distribution of electron density, molecular orbital energies, and atomic charges.
For instance, theoretical studies on related indoline (B122111) derivatives have successfully compared optimized geometrical structures with experimental data from X-ray crystallography. researchgate.net Such comparisons validate the computational models and provide a reliable basis for further predictions. Key energetic parameters, including total energy, dipole moment, and polarizability, can be computed to characterize the molecule's stability and response to external electric fields.
Table 1: Calculated Electronic Properties of an Indoline Derivative
| Parameter | Calculated Value | Method |
|---|---|---|
| Total Energy | Varies with basis set | DFT/B3LYP |
| Dipole Moment (μ) | Varies with basis set | DFT/B3LYP |
| Average Polarizability (α) | Varies with basis set | DFT/B3LYP |
| First-order Hyperpolarizability (β) | Varies with basis set | DFT/B3LYP |
Note: Specific values are highly dependent on the chosen computational method and basis set. Data adapted from studies on similar spiropyran indoline structures. researchgate.net
Density Functional Theory (DFT) for Reactivity Predictions and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules and explore potential reaction pathways. nih.gov By analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify the most probable sites for electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In the context of this compound, DFT calculations can be used to model its participation in various chemical reactions, such as the synthesis of cyanine (B1664457) dyes. chemicalbook.com Theoretical investigations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which are critical for understanding reaction kinetics. For example, in silico studies on the metabolism of indoline-containing drugs have successfully predicted metabolic pathways, such as dehydrogenation and hydroxylation, which were later confirmed experimentally. nih.gov
Molecular Dynamics Simulations of Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound, capturing its conformational changes and interactions with its environment over time. d-nb.infoeasychair.org By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory that reveals how the molecule explores different spatial arrangements. nih.gov
These simulations are particularly valuable for understanding the flexibility of the molecule and identifying its low-energy conformations. d-nb.info For complex systems, MD can shed light on how the molecule interacts with solvents or biological macromolecules, providing insights into its behavior in different media. easychair.org The development of machine-learned force fields is further enhancing the accuracy of MD simulations, allowing for a near-quantum-chemical level of precision in predicting molecular dynamics. nih.gov
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods are instrumental in predicting various spectroscopic parameters, which can then be correlated with experimental spectra to confirm molecular structures and understand their electronic transitions. For this compound, quantum chemical calculations can predict:
NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts, often performed using DFT, can be compared with experimental data to aid in the assignment of spectral peaks. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*). researchgate.net
Infrared (IR) Spectra: The vibrational frequencies and intensities can be calculated and compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure. researchgate.net
Studies on similar indoline derivatives have shown good agreement between theoretically calculated spectroscopic data and experimental measurements, underscoring the predictive power of these computational techniques. researchgate.net
Theoretical Basis of Photochromic Isomerization Mechanisms in Derivatives
Many derivatives of this compound, particularly spiropyrans, exhibit photochromism—a reversible transformation between two isomers with different absorption spectra upon exposure to light. nih.govresearchgate.net Computational chemistry plays a crucial role in elucidating the mechanisms of these photochromic processes.
Theoretical studies can model the photochemical reaction pathway, which often involves the cleavage of a C-O bond in the closed spiropyran form to yield the open, colored merocyanine (B1260669) form. nih.gov Quantum chemical calculations can determine the relative energies of the closed and open isomers, the energy barriers for the forward (photo-induced) and reverse (thermal or photo-induced) reactions, and the structures of the transition states. researchgate.netnih.gov These theoretical insights are essential for designing new photochromic materials with desired properties, such as faster switching speeds or improved fatigue resistance. nih.gov
Modeling Solvent-Solute Interactions and Environmental Effects on Reactivity
The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects to provide a more accurate prediction of the molecule's properties and reactivity in solution.
The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. researchgate.netnih.gov This method can be used to study how solvent polarity affects the energetics of the molecule and the barriers of chemical reactions. researchgate.net For a more detailed understanding, explicit solvent models can be used in molecular dynamics simulations, where individual solvent molecules are included in the simulation box. researchgate.net These simulations can reveal specific solvent-solute interactions, such as hydrogen bonding, and their impact on the conformational preferences and reactivity of the solute molecule.
Derivatization Chemistry and Functional Material Design
Synthesis of Spiropyran and Merocyanine (B1260669) Photochromic Systems
The reaction of 1,3,3-trimethyl-2-(formylmethylene)indoline or its methylene (B1212753) precursor, 1,3,3-trimethyl-2-methyleneindoline, with substituted salicylaldehydes is a cornerstone for the synthesis of indoline-based spiropyrans. semanticscholar.orgresearchgate.net These molecules are renowned for their photochromic behavior, reversibly converting between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form upon stimulation by light. rsc.orgnih.gov The SP form consists of two orthogonal heterocyclic rings linked by a sp³-hybridized spiro carbon atom, which prevents π-electron conjugation. nih.gov Upon UV irradiation, the C-O bond at this spiro-carbon cleaves, leading to the planar, conjugated, and colored MC form. aip.orgacs.org This transformation can be reversed with visible light or thermal energy. acs.orgrsc.org
The photochromic characteristics of spiropyran systems can be precisely tuned by modifying their molecular structure. The electronic properties of substituents on both the indoline (B122111) and the benzopyran portions of the molecule significantly influence the stability of the open and closed forms, the absorption wavelengths, and the switching kinetics. rsc.org
Key design principles include:
Electronic Effects: Introducing electron-donating groups (e.g., methoxy) into the indoline part and electron-withdrawing groups (e.g., nitro) into the benzopyran part can stabilize the zwitterionic merocyanine form. encyclopedia.pub This stabilization leads to a bathochromic (red) shift in the absorption maximum of the MC form and can increase its thermal stability, prolonging its lifetime. researchgate.net
Solvent Polarity: The stability of the highly polar, zwitterionic MC form is strongly dependent on the polarity of the solvent. encyclopedia.pub Polar solvents can stabilize the MC form, shifting the equilibrium from the SP form towards the MC form. rsc.org
Steric Hindrance: The introduction of bulky groups near the spiro-carbon can influence the kinetics of the ring-opening and ring-closing processes, thereby affecting the fatigue resistance and switching speed of the photochromic system.
Conjugation: Extending the π-conjugated system, for instance by adding cationic fragments, can cause a significant red-shift in the absorption maxima of the merocyanine isomers. researchgate.net
These principles allow for the rational design of spiropyrans with customized photochromic properties for applications in smart textiles, optical data storage, and molecular switches. researchgate.net
| Substituent Position | Electronic Nature of Substituent | Effect on Merocyanine (MC) Form | Reference |
| Benzopyran moiety (e.g., position 6) | Electron-withdrawing (e.g., -NO₂) | Stabilization, bathochromic shift, longer lifetime | encyclopedia.pub |
| Indoline moiety | Electron-donating | Stabilization of zwitterionic charge separation | encyclopedia.pub |
| Benzopyran moiety (e.g., position 8) | Conjugated cationic fragment | Significant red-shift of absorption maxima | researchgate.net |
The photoisomerization of spiropyran to merocyanine is an ultrafast process. Upon absorption of a UV photon, the cleavage of the spiro C-O bond and subsequent isomerization to the MC form occur on a picosecond timescale. aip.orgnih.gov Nonadiabatic molecular dynamics simulations show that the internal conversion from the photoexcited state to the ground state, leading to isomerization, happens in under a picosecond. aip.org
The resulting merocyanine form is not a single species but a mixture of several geometric isomers (e.g., TTC, TTT, CTC, CTT), distinguished by the trans or cis conformation around the C-C bonds in the methine bridge. nih.govacs.org These isomers have distinct absorption spectra and interconvert upon excitation with visible light. nih.govacs.org For example, excitation of the TTC isomer can lead to the formation of CTC or CTT isomers. acs.org The relaxation back to the thermodynamically stable spiropyran form occurs thermally, with kinetics that follow a first-order rate law. acs.org The rate of this thermal fading is highly sensitive to the molecular structure and the surrounding environment, such as solvent polarity and temperature. acs.orgrsc.org
| Process | Timescale | Key Events | Reference |
| SP → MC Photoisomerization | Sub-picosecond to picosecond | C-O bond cleavage, conversion to planar MC form | aip.orgnih.gov |
| MC Isomer Interconversion | Picoseconds | Conformational changes (trans/cis) in the methine bridge upon visible light excitation | nih.govacs.org |
| MC → SP Thermal Relaxation | Milliseconds to hours | Ring-closing back to the stable SP form, follows first-order kinetics | acs.org |
Development of Fluorescent Probes and Sensors
The significant structural and electronic changes accompanying the SP-MC isomerization make these systems excellent platforms for developing fluorescent probes and chemosensors. nih.gov The indoline core, derived from this compound, is a common structural motif in fluorescent probes for detecting a wide range of analytes, including metal ions and biological species. nih.govmdpi.com
The rational design of chemosensors involves integrating a specific recognition site (receptor) for an analyte with a signaling unit (fluorophore), often based on the spiropyran-merocyanine framework. researchgate.netstmarytx.edu The binding of an analyte to the receptor triggers a change in the optical properties of the signaling unit. researchgate.net
For Metal Ions: The open merocyanine form can act as a chelating agent for metal ions. encyclopedia.pub By incorporating specific binding moieties, spiropyran-based sensors can be designed for high selectivity. For example:
A sensor for Pb²⁺ was developed by incorporating a carboxybutyl group on the indoline nitrogen, which facilitates a 1:1 binding stoichiometry with the ion in the open MC form. nih.gov
A probe for Cu²⁺ was synthesized that showed a distinct absorption shift upon chelation, allowing for reversible detection. nih.gov
A dual-recognition probe for Fe²⁺ and pH was created where the binding of Fe²⁺ to the open MC form resulted in a six-fold enhancement in fluorescence intensity. nih.gov
For Anions and Biological Species: The electrophilic spiro-carbon of the closed SP form can be a target for nucleophiles.
Sensors for the cyanide anion (CN⁻) have been designed where the nucleophilic addition of CN⁻ to the spiro-carbon induces ring-opening, leading to a distinct color change from colorless to yellow, even without UV irradiation. nih.gov
Indole-based probes have been developed for various biological molecules and environments, leveraging changes in fluorescence to detect species like hypochlorite (B82951) or changes in pH. nih.gov
The fluorescence response in these probe systems is governed by several photophysical mechanisms that are modulated by the analyte binding event.
Fluorescence Resonance Energy Transfer (FRET): In some designs, a fluorophore (e.g., coumarin) is attached to the spiropyran unit. In one isomeric state, the spiropyran can act as an energy acceptor (quencher), resulting in a "FRET-off" state. Upon isomerization or analyte binding that forces a conformational change, the FRET process is disrupted, leading to a "FRET-on" signal from the attached fluorophore. nih.gov
Photoinduced Electron Transfer (PET): A receptor unit can be designed to quench the fluorescence of the signaling unit via PET. When the receptor binds to a target analyte, the PET process is inhibited, causing a significant increase in fluorescence intensity ("turn-on" response). acs.org
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or electron-accepting ability of different parts of the molecule, modifying the ICT character of the excited state. This change manifests as a shift in the fluorescence emission wavelength, enabling ratiometric sensing. acs.org
Chelation-Enhanced Fluorescence (CHEF): For many metal ion sensors, the free ligand (the probe) has low fluorescence due to quenching processes. Upon chelation with a metal ion, a rigid complex is formed, which restricts molecular vibrations and rotations, leading to a significant enhancement of fluorescence. mdpi.com
Precursors for Advanced Dye Chemistry
This compound (Fischer's aldehyde) and its parent methylene base are foundational intermediates in the synthesis of numerous classes of dyes. cymitquimica.comgoogle.com The reactive aldehyde or methylene group readily undergoes condensation reactions with a variety of nucleophiles and active methylene compounds.
This reactivity is exploited in the synthesis of:
Methine and Azomethine Dyes: These dyes are used extensively for coloring materials like polyacrylonitrile (B21495) fibers. google.com The synthesis involves the condensation of the indoline precursor with other heterocyclic compounds containing active methyl or methylene groups.
Squaraine Dyes: These are a class of intense, narrow-band absorbing dyes. They are synthesized by the condensation of two equivalents of an electron-rich nucleophile, such as 1,3,3-trimethyl-2-methyleneindoline, with one equivalent of squaric acid. researchgate.net The resulting dyes have applications in areas like organic photovoltaics and bio-imaging due to their strong absorption in the red and near-infrared regions.
Hybrid Dyes: The indoline core can be coupled with other dye precursors, such as 5,6-dihydroxyindole, to create hybrid dye molecules with unique properties for applications like hair coloring. google.com
The versatility of the indoline scaffold allows for the creation of a vast library of dyes with finely tuned absorption and emission properties, making it an indispensable component in modern dye chemistry.
Synthesis of Cyanine (B1664457) Dyes
Cyanine dyes, a class of synthetic dyes, are widely synthesized using precursors derived from Fischer's aldehyde. The general methodology involves the condensation of indolenium salts, which are quaternary ammonium (B1175870) salts of the indolenine base, with other reactive intermediates. mdpi.com
The synthesis pathway often begins with the well-established Fischer indole (B1671886) synthesis to create the initial indolenine ring system. mdpi.com This indolenine is then quaternized to form an indolenium salt. These salts are key reactants that, when condensed with polymethine chain precursors, yield the final cyanine dye. nih.gov For example, a specific documented synthesis involves the reaction of (Z)-2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's aldehyde) with 2-amino-1-methylbenzothiazolium iodide to produce a cyanine dye derivative. amazonaws.com These dyes, containing the indole end group derived from trimethylindoline quaternary salts, are noted for their applications as optical recording media. ciac.jl.cn
Synthesis of Hemicyanine Dyes for Textile and Other Industries
Hemicyanine dyes represent another significant class of colorants derived from this compound. These dyes are characterized by a structure that combines an electron-donating portion with an electron-accepting portion, linked by a methine bridge.
The synthesis of hemicyanine dyes is often achieved through a Knoevenagel condensation, which is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this context, an indolenium salt (derived from Fischer's aldehyde) is condensed with an aromatic aldehyde. researchgate.net This reaction is versatile, allowing for the creation of a diverse range of dyes by varying the aldehyde component. For instance, hemicyanine dyes have been synthesized by reacting 2,3,3-trimethyl-3H-indolium derivatives with various aldehydes to create probes for non-covalent protein interactions. nih.gov
| Indolenium Salt Precursor | Aldehyde Reactant | Resulting Hemicyanine Property/Application | Reference |
|---|---|---|---|
| 1,2,3,3-Tetramethyl indolenium iodide | 9-julolidine carboxaldehyde | Color compensating film | |
| N-(2-carboxyethyl)-2,3,3-trimethyl-3H-indolium moiety | Various | Non-covalent protein probes | nih.gov |
| 1,2,3-trimethyl benzimidazole (B57391) salt | Aromatic aldehydes | General dye synthesis | researchgate.net |
Integration into Polymeric and Hybrid Materials
The indoline scaffold of Fischer's aldehyde is a fundamental component in the design of advanced materials, particularly those with photoresponsive or "smart" properties.
Photochromic Polymers and Thin Films
The indoline core is integral to the structure of certain photochromic compounds, such as spirooxazines and spiropyrans. researchgate.net These molecules can be synthesized through the condensation of an indolenium salt (or its corresponding Fischer's base) with substituted salicylaldehydes or ortho-hydroxynitroso aromatic derivatives. asianpubs.orgmdpi.comresearchgate.net
Photochromism in these molecules involves a reversible transformation between two forms with different absorption spectra upon exposure to electromagnetic radiation. Irradiation with UV light induces the cleavage of a C-O bond in the colorless spiro form, converting it to the intensely colored, open-ring zwitterionic merocyanine form. The reverse reaction can be triggered by visible light or heat. researchgate.net
By doping these indoline-derived photochromic compounds into polymer matrices like poly(methyl methacrylate) (PMMA) and epoxy resin, photoactive thin films can be fabricated. dntb.gov.ua The kinetic properties of these films, such as the rate of color change (photocoloration) and fading (photobleaching), are influenced by the surrounding polymer matrix.
| Photochromic Compound | Polymer Matrix | Key Finding | Reference |
|---|---|---|---|
| 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b] researchgate.netasianpubs.orgoxazine] | PMMA | Photocoloration rate constant is greater than in epoxy resin. | |
| 1,3,3-trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b] researchgate.netasianpubs.orgoxazine] | Epoxy Resin | Shows much better fatigue resistance than in PMMA. | |
| 1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indoline] | PMMA | Photobleaching follows a first-order rate equation. | researchgate.net |
Functional Hybrid Materials with Controllable Properties
Functional hybrid materials combine organic and inorganic components to create materials with synergistic or novel properties. nih.govresearchgate.net The indoline-derived photochromic molecules described above are prime candidates for the organic component in such hybrids. By embedding spiropyrans or spirooxazines into a material, its optical properties can be externally controlled with light, creating molecular switches or sensor devices. google.com
The ability to switch between states allows for applications in optical data storage and fast optical switches. researchgate.net Furthermore, the introduction of specific functional groups onto the indoline ring allows for the creation of photoactive complexing agents for quantum dots and metal cations, expanding the utility of these compounds in nanophotonics and molecular electronics. google.com
Building Blocks for Complex Organic Molecules
Beyond dye and material synthesis, this compound is recognized as a fundamental building block for the construction of more complex organic molecules. cymitquimica.com The indoline core is a prevalent structural motif in a wide range of natural products, pharmaceuticals, and other bioactive molecules. nih.gov
The versatility of the aldehyde functional group allows it to participate in a variety of carbon-carbon bond-forming reactions, enabling the extension and elaboration of the molecular framework. masterorganicchemistry.com The indoline structure itself can be modified through various synthetic strategies to produce intricate, polycyclic systems. For example, the core structure is used in the synthesis of spiro[indoline-3,3'-pyrrolizines] and spiroquinoline-indoline-diones through cycloaddition reactions. nih.govresearchgate.net This strategic use of the indoline scaffold, for which Fischer's aldehyde is a key derivative, underscores its importance in medicinal chemistry and the broader field of organic synthesis. nih.gov
Advanced Applications in Chemical Research and Materials Science
Photochromic Switches and Molecular Machines based on 1,3,3-Trimethyl-2-(formylmethylene)indoline Derivatives
Derivatives of this compound are fundamental to the synthesis of one of the most well-studied classes of photochromic compounds: indoline (B122111) spiropyrans. nih.govrsc.org These molecules function as light-activated molecular switches, capable of reversibly transitioning between two distinct isomers with different absorption spectra and properties. rsc.org
The core mechanism involves the condensation of an indoline derivative, such as 2-methylene-1,3,3-trimethylindoline (Fischer's base), with a substituted salicylaldehyde (B1680747). mdpi.comresearchgate.net This reaction forms a spiropyran (SP), a molecule characterized by two orthogonal heterocyclic moieties—the indoline and a chromene—linked by a central spiro carbon atom. rsc.org The resulting spiropyran is typically colorless or faintly colored.
Upon irradiation with ultraviolet (UV) light, the C-O bond in the pyran ring cleaves. rsc.orgtandfonline.com This cleavage allows for rotation around the C-C bond, leading to the formation of a planar, zwitterionic, and highly conjugated isomer known as the merocyanine (B1260669) (MC) form. rsc.orgresearchgate.net This structural change results in a dramatic color change, as the MC form strongly absorbs visible light. rsc.org The process is reversible; the colored MC form can revert to the colorless SP form either thermally in the dark or by irradiation with visible light. nih.govrsc.org
This reversible photo-switching behavior makes spiropyran derivatives ideal candidates for a variety of applications, including:
Molecular Switches: The ability to exist in two distinct, interconvertible states allows them to function as binary switches at the molecular level.
Optical Data Storage: The different absorption properties of the SP and MC forms can be used to write and erase information using light. nih.gov
Smart Materials: Incorporation into polymers or gels can create materials that change color or shape in response to light.
The specific properties of the photochromic switch, such as the color of the MC form and the rates of switching and fading, can be finely tuned by introducing various electron-donating or electron-withdrawing substituents onto either the indoline or the chromene ring. rsc.orgrsc.org
| Property | Spiropyran (SP) Form | Merocyanine (MC) Form | Trigger |
|---|---|---|---|
| Color | Colorless | Deeply Colored (e.g., Blue/Purple) | UV Light (SP → MC), Visible Light/Heat (MC → SP) |
| Structure | Orthogonal, Spirocyclic | Planar, Conjugated, Zwitterionic | Reversible C-O Bond Cleavage |
| UV-Vis Absorption | UV Region (~320-350 nm) | Visible Region (~550-600 nm) | Change in π-Conjugation |
| Solubility | More soluble in nonpolar solvents | More soluble in polar solvents | Change in Polarity |
Fluorescent Imaging Agents and Biosensors for Microenvironmental Studies
The aldehyde functionality of this compound makes it a key starting material for the synthesis of various polymethine dyes, including cyanine (B1664457) and merocyanine dyes. nih.govresearchgate.net These dyes are renowned for their strong fluorescence and are widely used as imaging agents and biosensors. sunypoly-rsc.orgscience.gov
Derivatives of this indoline compound are integral components of fluorescent probes designed to be sensitive to their local microenvironment. researchgate.net The fluorescence properties of these dyes—such as emission wavelength, intensity, and lifetime—can be highly dependent on factors like solvent polarity, pH, and viscosity. For example, the open-ring merocyanine form of spiropyrans, which can be derived from the title compound, often exhibits fluorescence that is sensitive to its surroundings. tandfonline.comresearchgate.net
In acidic environments, the phenolate (B1203915) group of the merocyanine form can become protonated, forming a MCH+ species. tandfonline.com This protonation event alters the electronic structure of the chromophore, leading to significant changes in its absorption and fluorescence spectra, which can be exploited for pH sensing. tandfonline.com
Furthermore, the modular synthesis of cyanine dyes allows for the incorporation of specific functional groups that can act as recognition sites for ions or biomolecules. nih.gov This enables the design of highly specific fluorescent probes for various analytical and diagnostic applications in biology and medicine, such as:
Cell Imaging: Water-soluble cyanine dyes are used to label and visualize specific cellular components or biomolecules. sunypoly-rsc.orgnih.gov
Sensing Trace Water: Certain aldehyde-derivatized indoles have shown extreme sensitivity to local hydrogen-bonding, allowing them to act as fluorescent probes for detecting trace amounts of water in organic solvents. researchgate.net
Nucleic Acid Detection: Cyanine dyes are widely employed as fluorescent probes for labeling and quantifying DNA and RNA. science.gov
| Environment | Observed Property | Spectroscopic Consequence | Application |
|---|---|---|---|
| Nonpolar Solvent | Favors closed Spiropyran (SP) form | Weak or no fluorescence in the visible range | Solvatochromic sensor |
| Polar Solvent | Stabilizes open Merocyanine (MC) form | Strong absorption and potential fluorescence | Polarity probe |
| Acidic (low pH) | Protonation of MC to form MCH+ | Shift in absorption (e.g., to ~410-430 nm) and emission (e.g., to ~600-650 nm) tandfonline.com | pH sensor |
| Viscous Medium | Restricted molecular motion | Increased fluorescence quantum yield | Viscosity sensor |
Sensitizers in Advanced Photonic Materials and Silver Halide Emulsions
Historically, one of the most significant applications of dyes derived from this compound is in the field of photography as spectral sensitizers for silver halide emulsions. google.comgoogle.com Silver halide crystals are naturally sensitive only to blue and UV light. Cyanine dyes, synthesized from the indoline aldehyde, act as sensitizers that adsorb to the surface of the silver halide grains.
The mechanism of spectral sensitization involves the dye absorbing light at longer wavelengths (e.g., green or red) to which the silver halide is insensitive. Upon absorption of a photon, the dye molecule enters an excited electronic state. From this excited state, it injects an electron into the conduction band of the silver halide crystal. iupac.org This injected electron initiates the formation of a latent image speck, which is later developed into a silver image. This process dramatically extends the spectral sensitivity of photographic films across the visible spectrum. imaging.org
Beyond traditional photography, these sensitizing dyes are crucial in various advanced photonic materials. Their strong light-absorbing properties are utilized in applications such as:
Holographic Recording: Used in photopolymer materials for recording holograms.
Optical Filters: Incorporated into materials to selectively absorb certain wavelengths of light.
Nonlinear Optics: The extended π-conjugated systems of merocyanine and cyanine dyes can give rise to significant nonlinear optical properties.
Role in Organic Electronics and Optoelectronics
The electron-donating nature of the indoline nucleus makes its derivatives excellent components for organic electronic and optoelectronic devices. Specifically, indoline-based dyes have been extensively developed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov
In a typical DSSC, a monolayer of sensitizer (B1316253) dye is adsorbed onto a wide-bandgap semiconductor, usually titanium dioxide (TiO2). The indoline moiety serves as the electron donor (D) in a Donor-π-Acceptor (D-π-A) molecular architecture. rsc.org When the dye absorbs a photon, an electron is promoted from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This excited electron is then rapidly injected into the conduction band of the TiO2, generating an electrical current.
Indoline dyes are highly effective in this role due to several key features:
High Molar Extinction Coefficients: They absorb sunlight very strongly, leading to efficient light harvesting. mdpi.com
Tunable Energy Levels: The HOMO and LUMO energy levels can be chemically modified to optimize light absorption and ensure efficient electron injection into the semiconductor. rsc.org
Efficient Electron Transfer: The D-π-A structure facilitates intramolecular charge transfer upon excitation, promoting the rapid injection of the electron. mdpi.com
Derivatives like the D149 and D205 dyes have shown high power conversion efficiencies (PCEs) in DSSCs. nih.govmdpi.com More recently, these same indoline dyes have been explored as the p-type electron donor material in solution-processed organic solar cells (OSCs) in bulk-heterojunction configurations with fullerene acceptors. mdpi.com
| Dye Type | Device | Role of Dye | Reported Power Conversion Efficiency (PCE) |
|---|---|---|---|
| Indoline D205 | DSSC | Sensitizer | Up to 9.5% nih.gov |
| Indoline D149 | DSSC | Sensitizer | Over 9% mdpi.com |
| Indoline MAX157 | DSSC | Sensitizer | 5.2% (5.8% with co-sensitizer) rsc.org |
| Indoline D149 | BHJ OSC | p-type Donor | Up to 2.28% mdpi.com |
Catalytic Applications and Ligand Design in Organic Synthesis
While this compound is primarily known as a precursor to dyes, its structural features also make it a valuable platform for the design of specialized ligands for metal catalysis. The nitrogen atom within the indoline ring and the oxygen atom of the aldehyde group provide two potential coordination sites for metal ions.
Through chemical modification, the aldehyde group can be converted into other functionalities, such as imines (by condensation with amines) or alcohols (by reduction), to create bidentate or tridentate ligands. These ligands can chelate to a metal center, forming stable complexes that can act as catalysts. For example, chiral amines can be used to create chiral Schiff base ligands, which, when complexed with a metal like nickel or copper, can catalyze asymmetric reactions. ub.edu
The design principles for ligands derived from this scaffold include:
Chelation: The proximity of the nitrogen and the modified aldehyde group allows for the formation of stable five- or six-membered chelate rings with a metal ion.
Steric and Electronic Tuning: Substituents can be added to the aromatic ring of the indoline or to the group that reacts with the aldehyde to modify the steric bulk and electronic properties of the ligand. This tuning is critical for controlling the activity and selectivity of the catalyst.
Chirality: The introduction of chiral centers enables the synthesis of enantiomerically pure ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. ub.edu
Although direct catalytic use of the parent aldehyde is not common, its role as a versatile starting material for custom ligand synthesis is an emerging area of interest in the field of homogeneous catalysis. cnr.it
Future Research Directions and Emerging Opportunities
Novel Synthetic Methodologies for Analogues and Derivates
The development of efficient and sustainable synthetic methods is paramount for expanding the chemical space around the 1,3,3-trimethyl-2-(formylmethylene)indoline core. Future research is likely to focus on several key areas:
Metal-Free Catalysis: Recent advancements in metal-free methodologies for the synthesis of functionalized indolines are highly promising. nih.gov For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a promoter for C-H alkylation of indolines presents a green and efficient alternative to traditional metal-catalyzed reactions. nih.gov Exploring such metal-free approaches for the derivatization of this compound could lead to novel compounds with interesting biological and material properties.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis remains a powerful tool in organic synthesis. The development of palladium-catalyzed intramolecular amination of arenes provides a versatile route to substituted indolines. organic-chemistry.org Applying these advanced cross-coupling techniques to halogenated derivatives of this compound could open up avenues for the synthesis of a wide array of novel analogues.
Flow Chemistry and Microwave-Assisted Synthesis: To accelerate the discovery of new derivatives, high-throughput synthesis techniques are becoming increasingly important. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of various heterocyclic compounds. nih.gov Similarly, the adoption of flow chemistry can enable the rapid and scalable production of this compound derivatives for screening and application studies.
| Synthetic Methodology | Key Features | Potential Advantages |
| Metal-Free Catalysis | Avoids the use of expensive and potentially toxic metal catalysts. nih.gov | Environmentally friendly, reduced cost, and lower risk of metal contamination in final products. |
| Palladium-Catalyzed Reactions | Highly versatile for C-C and C-N bond formation. organic-chemistry.org | Broad substrate scope and high functional group tolerance. |
| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. nih.gov | Increased reaction rates, higher yields, and improved purity of products. |
| Flow Chemistry | Continuous processing in a reactor. | Scalability, improved safety, and precise control over reaction parameters. |
Exploration of Unconventional Reactivity and Catalysis
Beyond its traditional role as a synthetic intermediate, the unique electronic and steric properties of this compound and its derivatives could be exploited in unconventional reactivity and catalysis.
Organocatalysis: The indoline (B122111) core is present in many natural products and has been explored in organocatalysis. Investigating the potential of chiral derivatives of this compound as organocatalysts for asymmetric reactions is a promising area of research.
Frustrated Lewis Pairs (FLPs): The sterically hindered nitrogen atom in the indoline ring, in combination with a suitable Lewis acid, could potentially form a frustrated Lewis pair. These FLPs are known to activate small molecules like CO2 and H2, opening up possibilities for novel catalytic transformations.
Metal-Organic Framework (MOF) Catalysis: The integration of indoline derivatives into metal-organic frameworks (MOFs) can lead to novel heterogeneous catalysts. A recent study demonstrated the use of a zirconium-based MOF for the Michael addition of indole (B1671886) derivatives, showcasing the potential of combining the reactivity of indolines with the structural benefits of MOFs. acs.orgacs.org
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding the design of new compounds with desired functionalities.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. scispace.comresearchgate.net Such studies can provide insights into reaction mechanisms and help in the rational design of new synthetic targets. For example, DFT can be used to predict the sites most susceptible to nucleophilic or electrophilic attack, aiding in the development of new reactions. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of these molecules in different environments. This is particularly relevant for understanding their behavior in biological systems or within material matrices.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in drug discovery, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. This can accelerate the identification of lead compounds with improved therapeutic profiles.
Development of Multi-responsive Smart Materials Integrating Photochromic and Fluorescent Properties
A significant opportunity lies in the use of this compound as a precursor for the synthesis of "smart" materials that can respond to external stimuli.
Photochromic Materials: The reaction of this compound with substituted salicylaldehydes is a well-established route to spiropyrans. researchgate.net These molecules exhibit photochromism, reversibly changing color upon exposure to light. Future research could focus on fine-tuning the photochromic properties of these materials by introducing different functional groups onto the indoline or salicylaldehyde (B1680747) moieties.
Fluorescent Switches: By incorporating fluorophores into the structure of spiropyrans derived from this compound, it is possible to create materials where the fluorescence can be switched on and off with light. This has potential applications in data storage, sensing, and bioimaging.
Multi-responsive Systems: An exciting avenue is the development of materials that respond to multiple stimuli, such as light, pH, and temperature. The inherent reactivity of the formyl group in this compound allows for the introduction of other responsive units, leading to the creation of sophisticated smart materials.
| Material Type | Stimulus | Potential Application |
| Photochromic Spiropyrans | Light (UV/Vis) | Ophthalmic lenses, smart windows, optical data storage. researchgate.net |
| Fluorescent Switches | Light, Ions | Sensors, security inks, bioimaging. |
| Multi-responsive Polymers | Light, pH, Temperature | Drug delivery, soft robotics, adaptive textiles. researchgate.net |
Integration with Nanoscience and Supramolecular Architectures for Enhanced Functionality
The incorporation of this compound-based molecules into nanoscale and supramolecular structures can lead to materials with enhanced properties and novel functionalities.
Nanoparticle Functionalization: The reactive aldehyde group can be used to covalently attach these molecules to the surface of nanoparticles (e.g., gold, silica). This can impart the photochromic or fluorescent properties of the indoline derivative to the nanoparticle, creating hybrid materials for applications in sensing, imaging, and light-harvesting.
Supramolecular Assemblies: Non-covalent interactions, such as hydrogen bonding and π-π stacking, can be utilized to organize indoline derivatives into well-defined supramolecular structures like gels, liquid crystals, and vesicles. oaepublish.com These self-assembled materials can exhibit emergent properties that are not present in the individual molecules.
Host-Guest Chemistry: The incorporation of indoline-based photochromic molecules into host molecules, such as cyclodextrins or calixarenes, can be used to control their switching behavior and enhance their stability. This approach can lead to more robust and efficient molecular switches for various applications.
Q & A
Basic Questions
Q. What are the key physicochemical properties and safety protocols for handling 1,3,3-Trimethyl-2-(formylmethylene)indoline in laboratory settings?
- Answer: The compound exhibits a melting point of 112–116°C, boiling point of 339.19°C, density of 1.0405 g/cm³, and pKa of 0.82 ± 0.40. Safety protocols mandate PPE usage, avoidance of inhalation (H335 hazard code), and storage at 2–8°C. Hazard codes include Xi (irritant) with warnings for skin/eye irritation (H315-H319). Always use fume hoods and adhere to GHS-compliant labeling .
Q. Which spectroscopic and chromatographic methods are recommended for structural elucidation of this compound?
- Answer:
- ¹H/¹³C NMR: Confirm the indoline scaffold (δ 1.3–1.5 ppm for methyl groups) and formylmethylene resonance (δ 9–10 ppm for aldehyde proton).
- HRMS: Exact mass values (201.131–201.108) validate molecular formula (C₁₃H₁₅NO).
- X-ray crystallography: MoKα radiation (λ = 0.71073 Å) resolves crystal packing and bond angles (e.g., C-C=O torsion angles) .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized to enhance yield and purity?
- Answer: Replace traditional precursors (e.g., 1,3,3-trimethyl-2-methyleneindoline) with 1,2,3,3-tetramethyl-3H-indolium perchlorate to suppress side reactions (e.g., decondensed byproducts). Optimize reflux conditions in ethanol (5 hours, stoichiometric diaminomaleonitrile) to achieve 91.2% yield vs. 34% in classical methods. Purity (>97%) is confirmed via HPLC with C18 columns .
Q. What mechanistic insights explain the compound's role in acid-catalyzed condensations with indoles or isatins?
- Answer: The formylmethylene group acts as an electrophilic site. Under Brønsted acid catalysis (e.g., H2SO4), the C-3 position of isatin is activated, enabling nucleophilic attack by indole to form 3-hydroxy-3-indolyl-2-indolone intermediates. Subsequent dehydration yields trisindolines. Catalyst strength (e.g., p-toluenesulfonic acid vs. succinimide-N-sulfonic acid) modulates regioselectivity .
Q. How should researchers address contradictions in reported reaction outcomes, such as variable diastereoselectivity in spirooxindole synthesis?
- Answer:
- Parameter screening: Test solvents (DME vs. THF) and temperatures (reflux vs. RT) to control stereochemistry.
- Analytical validation: Use chiral HPLC and NOESY NMR to differentiate diastereomers (e.g., 4a–4g derivatives).
- Mechanistic modeling: DFT calculations predict transition-state geometries to rationalize selectivity .
Q. What strategies enable the use of this compound in multi-component reactions to construct complex heterocycles?
- Answer: Combine with dienophiles (e.g., DMAD) and 3-methyleneoxindoles under mild conditions. For example:
- Step 1: React this compound (1.0 mmol) with dimedone and isatin in DME.
- Step 2: Reflux for 12 hours to form spiro[indoline-3,1′-quinolizines] (yield: 65–82%).
- Workup: Isolate products via silica gel chromatography (hexane:EtOAc = 3:1) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported exact mass values (201.131 vs. 201.108) for this compound?
- Answer: Variations arise from isotopic composition or instrumental calibration. Use high-resolution mass spectrometry (HRMS) with internal standards (e.g., NaTFA) to confirm the molecular ion peak (C₁₃H₁₅NO⁺). Cross-reference with synthetic intermediates (e.g., diaminomaleonitrile adducts) to validate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
